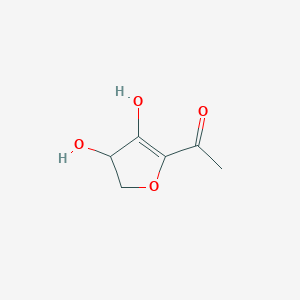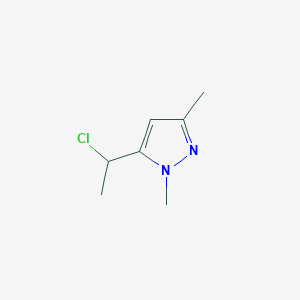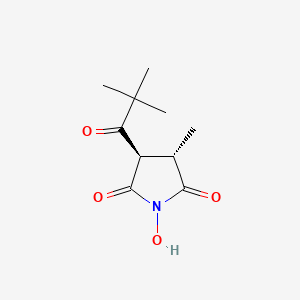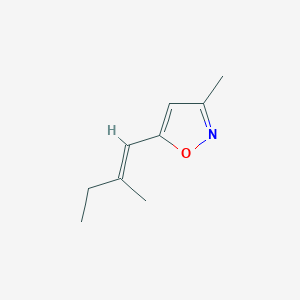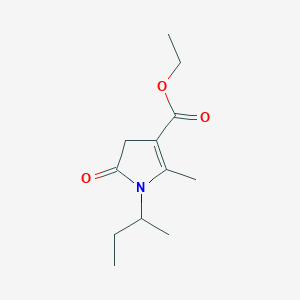![molecular formula C23H20N2O B12883298 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as fluorescent probes . This compound, in particular, is characterized by its unique structure, which includes a benzo[d]oxazole moiety and a styryl group attached to an N,N-dimethylaniline core.
Métodos De Preparación
The synthesis of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline typically involves the coupling of a benzo[d]oxazole derivative with a styryl group. One common method involves the use of a palladium-catalyzed Heck reaction, where the benzo[d]oxazole derivative is reacted with a styryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is primarily based on its ability to interact with specific molecular targets through its aromatic and styryl groups. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s fluorescence properties. In biological systems, the compound may interact with cellular components, leading to changes in fluorescence that can be used to monitor biological processes .
Comparación Con Compuestos Similares
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline can be compared with other benzoxazole derivatives, such as:
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its use in fluorescent applications and as a viscosity-sensitive fluorophore.
2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl derivatives: These compounds have shown significant biological activities, including antimicrobial and anticancer properties.
Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivatives: These compounds are used as fluorescent probes with large Stokes shifts and high selectivity towards specific ions.
The uniqueness of this compound lies in its specific structural features that confer distinct fluorescence properties and its versatility in various scientific applications.
Propiedades
Fórmula molecular |
C23H20N2O |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H20N2O/c1-25(2)20-15-11-18(12-16-20)8-7-17-9-13-19(14-10-17)23-24-21-5-3-4-6-22(21)26-23/h3-16H,1-2H3/b8-7+ |
Clave InChI |
RPQUKCCHIPURTA-BQYQJAHWSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


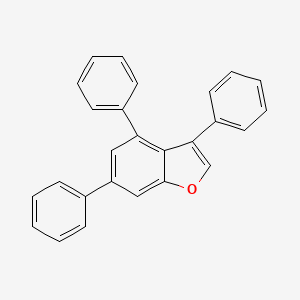
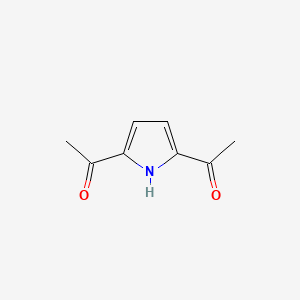
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
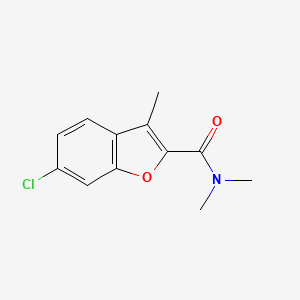
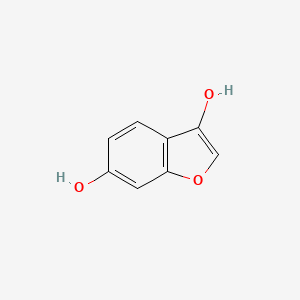
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
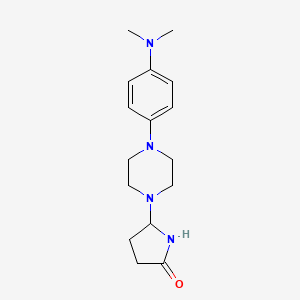
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
